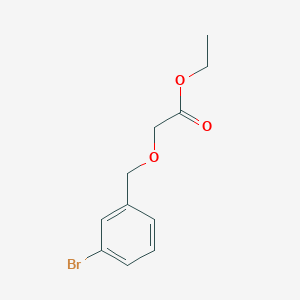

Ethyl 3-bromobenzyloxyacetate

Description

Ethyl 3-bromobenzyloxyacetate is an ester derivative featuring a brominated benzyloxy group attached to an acetate backbone. For example, the synthesis of (E)-ethyl 3-(3-bromophenyl) derivatives involves condensation reactions between brominated aromatic aldehydes (e.g., 3-bromobenzaldehyde) and ethyl cyanoacetate in ethanol with triethylamine as a catalyst . Similarly, benzyloxy-containing compounds, such as 4-(benzyloxy)-3-phenethoxybenzaldehyde, are synthesized via nucleophilic substitution using Cs₂CO₃ as a base in dimethylformamide (DMF) . These methods suggest that this compound likely forms through alkylation or esterification of a bromobenzyl alcohol precursor under basic conditions.

The bromine substituent at the 3-position of the benzyl group introduces significant steric and electronic effects, making the compound a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Its electron-withdrawing nature enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs.

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

ethyl 2-[(3-bromophenyl)methoxy]acetate |

InChI |

InChI=1S/C11H13BrO3/c1-2-15-11(13)8-14-7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3 |

InChI Key |

WLIQDDLZGHDRHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-bromobenzyloxyacetate are compared below with three analogous esters: Ethyl (3-trifluoromethylbenzoyl)acetate , Ethyl 3-bromo-2-(bromomethyl)propionate , and (E)-Ethyl 3-(3-bromophenyl)acrylate . Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings :

Electronic Effects :

- The 3-bromobenzyloxy group in this compound exerts strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution. In contrast, the 3-trifluoromethyl group in Ethyl (3-trifluoromethylbenzoyl)acetate combines electron withdrawal with high lipophilicity, making it advantageous in drug design .

- Dual bromine substituents in Ethyl 3-bromo-2-(bromomethyl)propionate increase electrophilicity, enabling efficient alkylation reactions .

Synthetic Conditions: this compound and (E)-Ethyl 3-(3-bromophenyl)acrylate share similar precursors (3-bromobenzaldehyde) but differ in reaction pathways. The latter is synthesized via Knoevenagel condensation in ethanol , while benzyloxy-containing analogs require stronger bases (e.g., Cs₂CO₃) and polar aprotic solvents like DMF .

Safety and Handling :

- Brominated esters, including this compound, pose risks similar to Ethyl Bromoacetate (a lacrimator and skin irritant) due to reactive alkyl halide moieties . Proper handling (e.g., PPE, fume hoods) is critical.

Applications :

- This compound serves as a versatile intermediate in medicinal chemistry, whereas Ethyl (3-trifluoromethylbenzoyl)acetate is prioritized in kinase inhibitor synthesis . Ethyl 3-bromo-2-(bromomethyl)propionate finds niche use in polymer chemistry due to its dual reactive sites .

Table 2: Reaction Conditions and Yields (Hypothetical Data)

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

Q. Table 2: Spectroscopic Signatures for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Ester (–COOEt) | 1.3 (t, CH₃), 4.1 (q, CH₂) | 1730–1750 (C=O) |

| Aromatic C–Br | 7.2–7.5 (m, Ar–H) | 550–600 (C–Br) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.